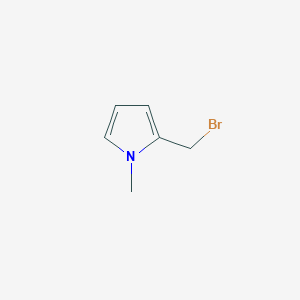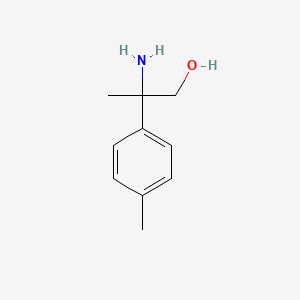
2-Amino-2-(p-tolyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-(4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-1-ol backbone, with a 4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
2-amino-2-(4-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-methylphenylacetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds under mild conditions, yielding the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the synthesis of 2-amino-2-(4-methylphenyl)propan-1-ol may involve catalytic hydrogenation of 4-methylphenylacetone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient production on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-amino-2-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of 2-(4-methylphenyl)propan-1-one or 2-(4-methylphenyl)propanal.
Reduction: Formation of 2-amino-2-(4-methylphenyl)propan-1-amine.
Substitution: Formation of 2-amino-2-(4-methylphenyl)propan-1-chloride or 2-amino-2-(4-methylphenyl)propan-1-bromide.
科学的研究の応用
2-amino-2-(4-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs for neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of fine chemicals.
作用機序
The mechanism of action of 2-amino-2-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
類似化合物との比較
2-amino-2-(4-methylphenyl)propan-1-ol can be compared with similar compounds, such as:
2-amino-2-phenylpropan-1-ol: Lacks the methyl group on the phenyl ring, resulting in different steric and electronic properties.
2-amino-2-(4-chlorophenyl)propan-1-ol: Contains a chlorine substituent instead of a methyl group, leading to altered reactivity and biological activity.
2-amino-2-(4-fluorophenyl)propan-1-ol: Features a fluorine substituent, which can influence its chemical stability and interaction with biological targets.
The uniqueness of 2-amino-2-(4-methylphenyl)propan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
2-amino-2-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3 |
InChIキー |
XEYHTBCMFWIBHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


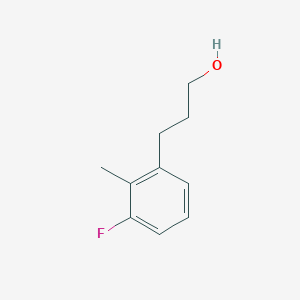

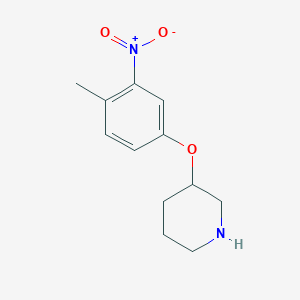
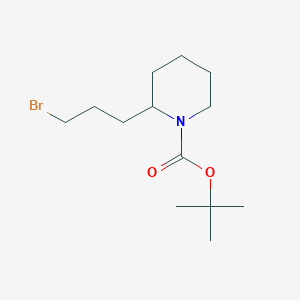
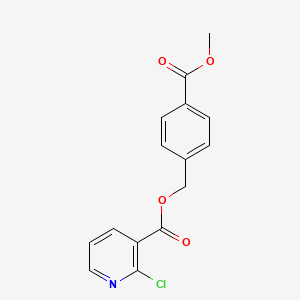

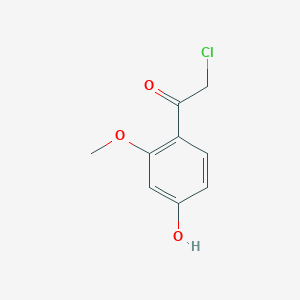

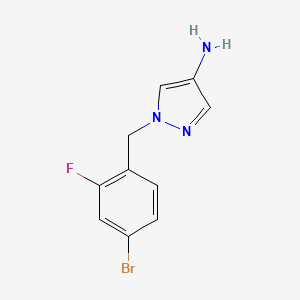
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
